Cas no 57399-97-0 (Ethyl (4-aminophenyl)carbamate)
Ethyl (4-aminophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (4-aminophenyl)carbamate
- ethyl (4-aminophenyl)carbamate(SALTDATA: FREE)
- ethyl N-(4-aminophenyl)carbamate
- ALBB-024842
- AS-60407
- Carbamic acid, (4-aminophenyl)-, ethyl ester
- SCHEMBL854996
- DTXSID60508375
- Z283822580
- AKOS000153799
- Ethyl(4-aminophenyl)carbamate
- 57399-97-0
- MFCD00134818
- (4-Amino-phenyl)-carbamic acid ethyl ester
- CS-0094348
- D96066
- DA-18466
- Ethyl (4-aminophenyl)carbamate, AldrichCPR
- SABZQUOBNXDLDV-UHFFFAOYSA-N
- EN300-41671
- 4-Amino-phenyl-urethane
-
- MDL: MFCD00134818
- Inchi: 1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
- InChI Key: SABZQUOBNXDLDV-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)N)=O)CC
Computed Properties
- Exact Mass: 180.09000
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35000
- LogP: 2.49140
Ethyl (4-aminophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00185-1G |
Ethyl (4-aminophenyl)carbamate |
57399-97-0 | 1g |
¥4295.04 | 2023-11-10 | ||
| TRC | B434255-50mg |
Ethyl (4-Aminophenyl)carbamate |
57399-97-0 | 50mg |
$ 55.00 | 2023-09-08 | ||
| TRC | B434255-100mg |
Ethyl (4-Aminophenyl)carbamate |
57399-97-0 | 100mg |
$ 70.00 | 2023-09-08 | ||
| TRC | B434255-500mg |
Ethyl (4-Aminophenyl)carbamate |
57399-97-0 | 500mg |
$ 125.00 | 2023-09-08 | ||
| Chemenu | CM274550-1g |
Ethyl (4-aminophenyl)carbamate |
57399-97-0 | 95% | 1g |
$137 | 2022-06-11 | |
| abcr | AB218695-1 g |
Ethyl(4-aminophenyl)carbamate; 95% |
57399-97-0 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB218695-5 g |
Ethyl(4-aminophenyl)carbamate; 95% |
57399-97-0 | 5 g |
€381.90 | 2023-07-20 | ||
| eNovation Chemicals LLC | D771303-250mg |
ETHYL (4-AMINOPHENYL)CARBAMATE |
57399-97-0 | 99% | 250mg |
$165 | 2024-06-06 | |
| eNovation Chemicals LLC | D771303-1g |
ETHYL (4-AMINOPHENYL)CARBAMATE |
57399-97-0 | 99% | 1g |
$275 | 2024-06-06 | |
| eNovation Chemicals LLC | D771303-5g |
ETHYL (4-AMINOPHENYL)CARBAMATE |
57399-97-0 | 99% | 5g |
$820 | 2024-06-06 |
Ethyl (4-aminophenyl)carbamate Suppliers
Ethyl (4-aminophenyl)carbamate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Ethyl (4-aminophenyl)carbamate
Ethyl (4-Aminophenyl)Carbamate: A Comprehensive Overview
Ethyl (4-aminophenyl)carbamate, also known by its CAS number 57399-97-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, agrochemicals, and materials science. The structure of Ethyl (4-aminophenyl)carbamate consists of a carbamate group attached to an ethyl moiety and a 4-aminophenyl ring, which contributes to its unique chemical properties.
Recent studies have highlighted the importance of Ethyl (4-aminophenyl)carbamate in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery efforts.
One of the most promising applications of Ethyl (4-aminophenyl)carbamate is in the field of agrochemistry. Scientists have investigated its potential as a plant growth regulator, demonstrating its ability to enhance crop yields under stress conditions such as drought or salinity. This property has led to increased interest in its use as a sustainable agricultural solution.
In addition to its biological applications, Ethyl (4-aminophenyl)carbamate has also been studied for its role in materials science. Researchers have explored its use as a building block for advanced polymers and coatings, leveraging its unique chemical structure to create materials with enhanced mechanical and thermal properties.
The synthesis of Ethyl (4-aminophenyl)carbamate has been optimized through various methodologies, including nucleophilic substitution and coupling reactions. These advancements have made the compound more accessible for large-scale production, further enhancing its potential for industrial applications.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of Ethyl (4-aminophenyl)carbamate. By employing techniques such as molecular docking and quantum mechanics, researchers have been able to predict its binding affinities with various biological targets, paving the way for more targeted drug design strategies.
Ethical considerations surrounding the use of Ethyl (4-aminophenyl)carbamate have also been a topic of discussion within the scientific community. As with any chemical compound, proper handling and disposal are essential to minimize environmental impact and ensure safety for both humans and ecosystems.
In conclusion, Ethyl (4-aminophenyl)carbamate, with its CAS number 57399-97-0, represents a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, agriculture, and materials science underscores its importance in modern research and development efforts.
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